1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine
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Overview
Description
1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine is a compound belonging to the indole family, characterized by the presence of a chloro and methyl group on the indole ring. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of 1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloro-2-methylindole.
Formylation: The indole is then formylated to introduce a formyl group at the 3-position.
Reduction: The formyl group is reduced to a methanamine group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like LiAlH4 to reduce the methanamine group to a methyl group.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide (NaOMe) in methanol
Major products formed from these reactions include carboxylic acids, reduced indoles, and substituted indoles.
Scientific Research Applications
1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine can be compared with other indole derivatives such as:
1H-Indol-3-ylmethanamine: Lacks the chloro and methyl groups, leading to different biological activities.
7-chloro-1H-indole-3-carboxaldehyde: Contains a formyl group instead of a methanamine group.
2-methyl-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of a methanamine group
The presence of the chloro and methyl groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
CAS No. |
1360899-75-7 |
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Molecular Formula |
C10H11ClN2 |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
(7-chloro-2-methyl-1H-indol-3-yl)methanamine |
InChI |
InChI=1S/C10H11ClN2/c1-6-8(5-12)7-3-2-4-9(11)10(7)13-6/h2-4,13H,5,12H2,1H3 |
InChI Key |
ZHPCECGZSYALTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)Cl)CN |
Purity |
95 |
Origin of Product |
United States |
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